

# Application Note: Quantification of Desmethyl Piroxicam in Biological Matrices using LC-MS/MS

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## Compound of Interest

Compound Name: *Desmethyl piroxicam*

Cat. No.: *B564833*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Piroxicam is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. The primary route of metabolism for Piroxicam involves hydroxylation of the pyridinyl ring, forming 5'-hydroxypiroxicam, which can be considered a major desmethyl metabolite.[1][2][3] Accurate quantification of this metabolite is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies, providing insights into the drug's disposition and potential for drug-drug interactions. This document provides a detailed protocol for the sensitive and selective quantification of **Desmethyl piroxicam** (5'-hydroxypiroxicam) and the parent drug, Piroxicam, in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

## Experimental Protocol

This protocol outlines a method for the simultaneous determination of Piroxicam and **Desmethyl piroxicam** using a robust liquid-liquid extraction (LLE) procedure followed by LC-MS/MS analysis.

## Materials and Reagents

- Piroxicam analytical standard

- **Desmethyl piroxicam** (5'-hydroxypiroxicam) analytical standard
- Piroxicam-d3 (or a suitable analog like Isoxicam) as an Internal Standard (IS)[4]
- HPLC-grade Methanol, Acetonitrile, and Ethyl Acetate
- Formic Acid (LC-MS grade)
- Ammonium Formate (LC-MS grade)
- Ultrapure Water
- Human Plasma (or other relevant biological matrix)

## Sample Preparation: Liquid-Liquid Extraction (LLE)

- Thaw plasma samples to room temperature.
- Pipette 100  $\mu$ L of plasma into a 1.5 mL microcentrifuge tube.
- Add 10  $\mu$ L of the Internal Standard working solution (e.g., 1  $\mu$ g/mL Piroxicam-d3 in 50% methanol).
- Vortex briefly for 10 seconds.
- Add 500  $\mu$ L of ethyl acetate.[4]
- Vortex vigorously for 2 minutes to ensure thorough mixing.
- Centrifuge at 14,000 rpm for 10 minutes to separate the organic and aqueous layers.
- Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 100  $\mu$ L of the mobile phase (e.g., 60:40 Methanol:15 mM Ammonium Formate, pH 3.0).

- Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

## Liquid Chromatography (LC) Conditions

- LC System: Agilent 1200 series or equivalent
- Column: Sunfire C18, 2.1 x 100 mm, 3.5  $\mu$ m or equivalent[4]
- Mobile Phase A: 15 mM Ammonium Formate in water, pH 3.0 (adjusted with formic acid)[4]
- Mobile Phase B: Methanol
- Gradient: Isocratic
- Composition: 40% Mobile Phase A : 60% Mobile Phase B[4]
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C
- Injection Volume: 5  $\mu$ L
- Run Time: 5 minutes

## Mass Spectrometry (MS) Conditions

- MS System: Triple quadrupole mass spectrometer
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Scan Type: Multiple Reaction Monitoring (MRM)[4][5]
- Ion Spray Voltage: 5000 V
- Source Temperature: 350°C
- Nebulizer Gas: 50 psi

- Curtain Gas: 8 L/min

## Quantitative Data

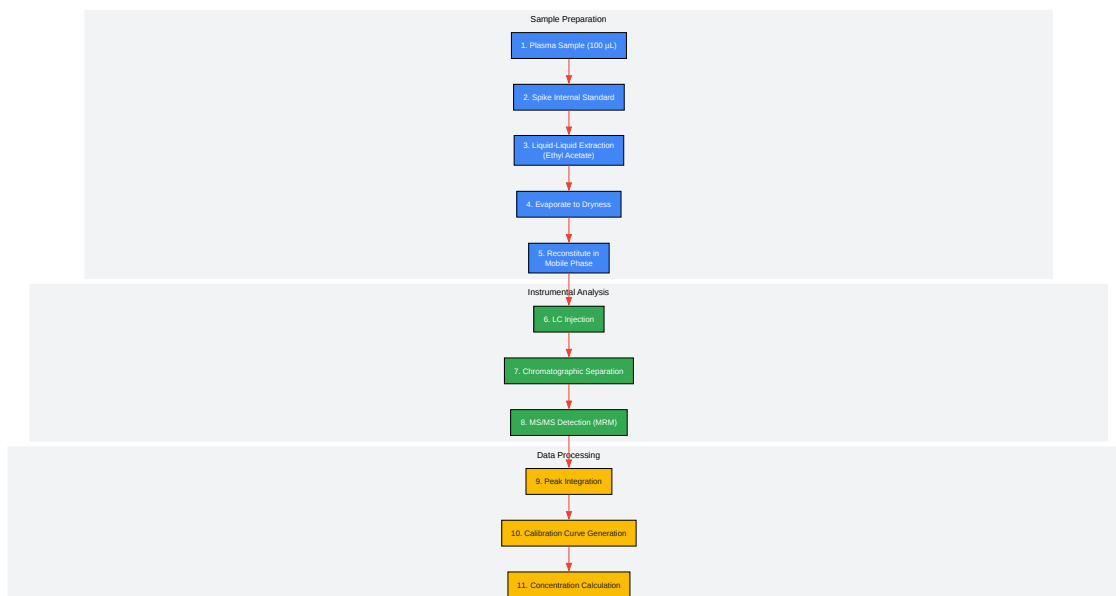
The following table summarizes the mass spectrometry parameters for the quantification of Piroxicam and **Desmethyl piroxicam**.

Note: The MRM transition for **Desmethyl piroxicam** is a proposed transition based on its chemical structure and the known fragmentation of Piroxicam. This transition should be empirically optimized during method development in the user's laboratory.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
Piroxicam	332.1	95.1	150	24
Desmethyl piroxicam	348.1	95.1	150	26 (Proposed)
Piroxicam-d3 (IS)	335.1	95.1	150	24

## Experimental Workflow Visualization

The following diagram illustrates the complete workflow for the quantification of **Desmethyl piroxicam** from sample collection to final data analysis.



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Caption: Workflow for **DesmethyI Piroxicam** quantification.

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## References

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